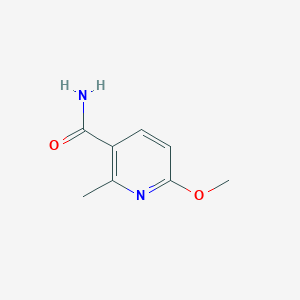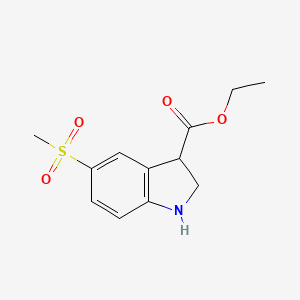![molecular formula C9H17FN2 B13009820 (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Fluoro-8-azaspiro[45]decan-1-amine is a spirocyclic compound that features a unique structural motif
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the condensation of a suitable ketone with an amine, followed by cyclization and fluorination steps. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions to achieve substitution.
Major Products
Aplicaciones Científicas De Investigación
(1R,3R)-3-Fluoro-8-azaspiro[4
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The spirocyclic structure provides rigidity, which is essential for maintaining the correct orientation of functional groups during interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine: This compound features an additional fluorine atom, which may alter its chemical properties and biological activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied as potent inhibitors of receptor interaction protein kinase 1 (RIPK1) and exhibit different biological activities compared to (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a single fluorine atom, which significantly influences its chemical reactivity and biological interactions. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H17FN2 |
|---|---|
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
(2R,4R)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8+/m0/s1 |
Clave InChI |
MWFSINHYFISYBF-JGVFFNPUSA-N |
SMILES isomérico |
C1CNCCC12C[C@H](C[C@H]2N)F |
SMILES canónico |
C1CNCCC12CC(CC2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)






![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)





